Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

Synthetic methodology Medicinal chemistry C–H functionalization

Secure Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 608517-17-5) as your exclusive 2-CF₃-5-carboxylate isomer. The precise 2‑trifluoromethyl substitution ensures unique electronic and lipophilic properties critical for Minisci-type reactions and cross‑couplings, while the methyl ester offers an optimal balance of reactivity for amidation or hydrolysis. Using positional isomers (4‑CF₃, 6‑CF₃) or bulkier esters risks synthetic pathway failure and altered biological activity. This building block is structurally validated in LPAR1 antagonist programs (e.g., GS-2278 derivatives) and selective CB2 agonist development, also serving as a core scaffold for novel herbicides and fungicides. Choose the correct regioisomer to maintain SAR integrity and accelerate your lead optimization.

Molecular Formula C7H5F3N2O2
Molecular Weight 206.12 g/mol
CAS No. 608517-17-5
Cat. No. B1519146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
CAS608517-17-5
Molecular FormulaC7H5F3N2O2
Molecular Weight206.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(N=C1)C(F)(F)F
InChIInChI=1S/C7H5F3N2O2/c1-14-5(13)4-2-11-6(12-3-4)7(8,9)10/h2-3H,1H3
InChIKeyCEPDGVKMMGJWOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 608517-17-5): Core Building Block Profile for Pharmaceutical R&D and Agrochemical Synthesis


Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 608517-17-5) is a pyrimidine-5-carboxylate ester featuring a trifluoromethyl (-CF₃) substituent at the 2-position and a methyl ester at the 5-position [1]. With molecular formula C₇H₅F₃N₂O₂ and molecular weight 206.12 g/mol [1], this compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, where the 2-CF₃ group confers enhanced lipophilicity and metabolic stability relative to non-fluorinated analogs [2].

Procurement Risk Alert: Why Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate Cannot Be Casually Substituted with Positional Isomers or Alternative Esters


Substituting Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate with positional isomers (e.g., 4-CF₃ or 6-CF₃ analogs) or alternative esters (e.g., ethyl, propyl) introduces substantial risk of synthetic pathway failure and altered downstream biological activity. The 2-position CF₃ group creates a distinct electronic environment at the pyrimidine ring that governs regioselectivity in subsequent Minisci-type alkylations and cross-coupling reactions [1]. Furthermore, the methyl ester at the 5-position provides an optimal balance of reactivity for amidation and hydrolysis relative to bulkier esters, while the specific combination of substitution pattern and ester size directly impacts physicochemical parameters including lipophilicity (LogP), aqueous solubility, and membrane permeability that are critical for target engagement [2].

Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate: Head-to-Head Comparative Evidence for Informed Procurement Decisions


Synthetic Versatility: Minisci Reaction Compatibility of 2-CF₃ Pyrimidines vs. Halo-Pyrimidines

Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate belongs to the class of 2-CF₃ pyrimidines that are directly compatible with one-pot Minisci alkylation protocols using readily available alkyl and (hetero)cycloalkyl carboxylic acids [1]. This reactivity profile is shared with halo-pyrimidines under the same reaction conditions, but the CF₃ group remains intact through subsequent synthetic elaboration, whereas halogen substituents may undergo unwanted displacement or require protection/deprotection sequences [1].

Synthetic methodology Medicinal chemistry C–H functionalization

Validated Intermediate Status: GS-2278 (LPAR1 Antagonist) Clinical Candidate Incorporation

The 2-(trifluoromethyl)pyrimidine-5-carboxylic acid scaffold (derived from the methyl ester via hydrolysis) is specifically incorporated as the carboxamide core in GS-2278, a lysophosphatidic acid receptor 1 (LPAR1) antagonist under development for idiopathic pulmonary fibrosis [1]. The 9-step assembly sequence of GS-2278 explicitly utilizes the 2-(trifluoromethyl)pyrimidine-5-carboxamido moiety as the central linking unit between pyridinyl and triazolyl fragments, confirming the scaffold's compatibility with process-scale amide coupling and multi-step pharmaceutical manufacturing [1].

Pulmonary fibrosis LPAR1 antagonist Process chemistry

Positional Isomer Differentiation: 2-CF₃ vs. 4-CF₃ vs. 6-CF₃ Pyrimidine Carboxylates in Drug Discovery

3D-QSAR and pharmacophore modeling studies on trifluoromethyl-substituted pyrimidines for antiprostate cancer activity have demonstrated that the CF₃ substitution position significantly modulates predicted anticancer activity [1]. The computational analysis identified that less electronegative and less steric substituents are required to augment activity, with the CF₃ group's electronic influence varying substantially depending on its position relative to the carboxylate moiety [1]. Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (2-CF₃ substitution) presents a distinct electronic and steric profile compared to the 4-CF₃ isomer (CAS not specified, but commercially available as methyl 4-(trifluoromethyl)pyrimidine-5-carboxylate) and the 6-CF₃ isomer (CAS 1353101-38-8) .

Structure-activity relationship Drug design Computational chemistry

Ester Group Optimization: Methyl Ester vs. Ethyl Ester in Pyrimidine-5-carboxylate Derivatives

Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (MW 206.12) differs from its ethyl ester analog (ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, CAS 304693-64-9, MW 220.15) and propyl ester analog (propyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, MW 234.17, XLogP3 1.9) [1] in both molecular weight and predicted lipophilicity. The methyl ester provides lower molecular weight (206.12 vs. 220.15 vs. 234.17 g/mol) and reduced lipophilicity relative to longer alkyl esters, which influences membrane permeability and aqueous solubility profiles—critical parameters in both medicinal chemistry optimization and agrochemical formulation [2].

Prodrug design Physicochemical properties Lipophilicity

Physical Form and Purity: Procurement-Ready Specifications vs. Custom Synthesis Alternatives

Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate is commercially available from multiple vendors with standardized purity specifications of ≥97% (e.g., Achemblock, AKSci, Calpac Lab) and NLT 98% from MolCore under ISO certification , stored at room temperature . In contrast, related 2-CF₃ pyrimidine derivatives such as ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 343-67-9) require refrigerated storage (2-8°C) and are supplied as white solids [1], while the 4-CF₃ positional isomer and certain other pyrimidine carboxylates may only be available via custom synthesis [2].

Chemical procurement Quality control Supply chain

Optimal Deployment Scenarios for Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of LPAR1 Antagonists and CB2 Receptor Agonists

Use as a direct precursor to 2-(trifluoromethyl)pyrimidine-5-carboxylic acid for amide coupling in LPAR1 antagonist programs (e.g., GS-2278 derivatives) where the 2-CF₃-5-carboxamide connectivity is structurally validated [1]. The methyl ester also serves as a building block for selective CB2 receptor agonists targeting inflammatory and neuropathic pain .

Agrochemical R&D: Herbicide and Fungicide Scaffold Development

Employ as a core pyrimidine scaffold for developing novel herbicides and fungicides, leveraging the CF₃ group's ability to enhance lipophilicity and metabolic stability in crop protection applications [1]. The 2-CF₃ pyrimidine-5-carboxylate framework is amenable to further functionalization for optimizing pesticidal activity while maintaining favorable environmental fate profiles [1].

Process Chemistry: Multi-Step Synthesis Requiring Orthogonal Reactivity

Select this compound when synthetic routes involve Minisci-type C–H alkylation of electron-deficient pyrimidines, as the 2-CF₃ substituent remains inert under these radical conditions while halo-analogs may undergo undesired side reactions or require additional protection/deprotection steps [1].

Structure-Activity Relationship Studies: CF₃ Positional Scanning

Acquire as the 2-CF₃ reference standard in systematic SAR studies comparing 2-CF₃, 4-CF₃, and 6-CF₃ pyrimidine carboxylate regioisomers to map the positional dependence of biological activity in kinase inhibition, GPCR modulation, or antifungal/antibacterial target engagement [1].

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